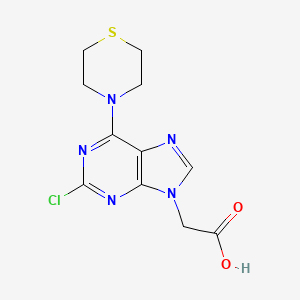
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid
Vue d'ensemble
Description
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is a specialized chemical compound primarily used in scientific research. It is a derivative of purine, a fundamental component of nucleic acids, and has unique structural features that make it valuable for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid typically involves multiple steps, starting with the preparation of thiomorpholine derivatives. The compound is synthesized through a series of reactions including chlorination, thionation, and acylation. The reaction conditions often require the use of strong bases, oxidizing agents, and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography. The production process must adhere to stringent safety and environmental regulations due to the use of hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.
Applications De Recherche Scientifique
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is extensively used in scientific research due to its unique chemical properties. It serves as a building block for the synthesis of more complex molecules and is used in the study of nucleic acid interactions, enzyme inhibition, and drug development. Its applications span across various fields, including:
Chemistry: Used in the synthesis of novel compounds and in studying reaction mechanisms.
Biology: Employed in the investigation of biological processes and the development of biochemical assays.
Medicine: Utilized in the design and testing of new therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is unique due to its specific structural features and reactivity. Similar compounds include other purine derivatives such as:
6-Thioguanine: Used in the treatment of certain types of leukemia.
Allopurinol: Used to treat gout and hyperuricemia.
Methotrexate: Used as a chemotherapy agent and in the treatment of autoimmune diseases.
These compounds share similarities in their purine core but differ in their substituents and functional groups, leading to different biological activities and applications.
Propriétés
IUPAC Name |
2-(2-chloro-6-thiomorpholin-4-ylpurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2S/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEUQJFRIBAPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















